
2-(2-methyl-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione
説明
2-(2-methyl-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione is a fluorescent dye that has been widely used in scientific research. It is commonly referred to as MDB or Methyl Orange. The compound has a unique chemical structure that makes it an ideal candidate for various applications in the field of biochemistry and molecular biology.
作用機序
MDB has a unique chemical structure that makes it a fluorescent dye. The compound has a xanthene ring system that is responsible for its fluorescence. When excited by light of a specific wavelength, MDB absorbs the energy and undergoes a transition to an excited state. The excited state is unstable and quickly returns to the ground state, releasing the absorbed energy as fluorescence.
Biochemical and Physiological Effects:
MDB has no known biochemical or physiological effects. It is a non-toxic compound that can be used in various in vitro and in vivo studies. However, the compound should be handled with care as it can cause skin and eye irritation.
実験室実験の利点と制限
MDB has several advantages for lab experiments. It is a highly fluorescent compound that can be easily detected and quantified. It has a high molar extinction coefficient, which makes it highly sensitive to changes in the environment. It is also a stable compound that can be stored for long periods of time. However, MDB has some limitations. It is sensitive to pH changes and can exhibit fluorescence quenching at low pH values. It also has a high tendency to aggregate, which can affect its fluorescence properties.
将来の方向性
MDB has several potential future directions. It can be used in the development of new fluorescent probes for various applications. It can also be used in the development of new pH indicators and sensors. MDB can be modified to improve its fluorescence properties and reduce its limitations. It can also be used in the development of new imaging techniques for biological systems. Additionally, MDB can be used in the development of new drugs and therapies for various diseases.
科学的研究の応用
MDB is widely used in scientific research as a fluorescent probe for various applications. It has been used to study the binding of ligands to proteins, DNA, and RNA. It has also been used to study the conformational changes in proteins and nucleic acids. MDB has been used as a pH indicator in biochemical assays and as a stain for histological studies. It has also been used in flow cytometry and fluorescence microscopy.
特性
IUPAC Name |
2-(2-methyl-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-15-12-13-21-19(14-15)23(18-10-6-7-11-20(18)27-21)22(16(2)25)24(26)17-8-4-3-5-9-17/h3-14,22-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDXMWCRHFOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C2C(C(=O)C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B3947143.png)
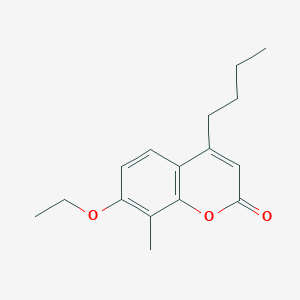
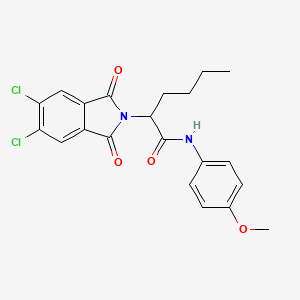
![3-acetyl-1-(2-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3947166.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3947172.png)
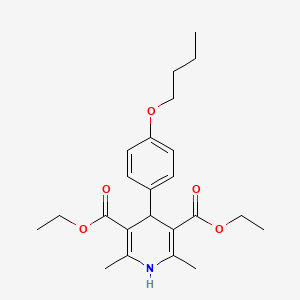
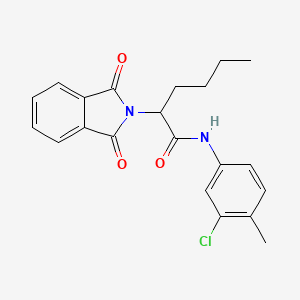
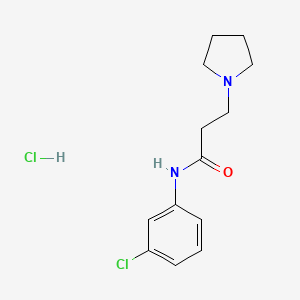
![N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947214.png)
![2-(2-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947219.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methylphenyl)propanamide](/img/structure/B3947230.png)
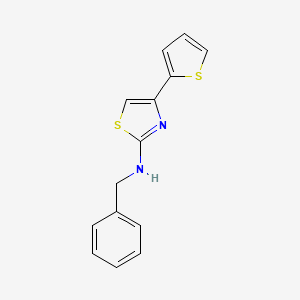
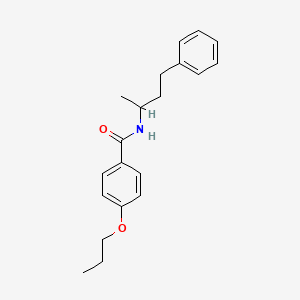
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B3947253.png)